1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)-
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Overview
Description
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of two methylamino groups and a chlorine atom attached to the naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,5-naphthoquinone as the starting material.
Chlorination: The first step involves the chlorination of 1,5-naphthoquinone to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated intermediate is then subjected to amination reactions to introduce the methylamino groups at the 4 and 8 positions. This can be done using methylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved include mitochondrial dysfunction and activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: Similar structure but lacks the methylamino groups.
4,8-Dimethylamino-1,5-naphthoquinone: Similar structure but lacks the chlorine atom.
2,3-Dichloro-1,4-naphthoquinone: Contains two chlorine atoms but lacks the methylamino groups.
Uniqueness
1,5-Naphthalenedione,2-chloro-4,8-bis(methylamino)- is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135790-40-8 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3 |
InChI Key |
QDZYGMLRYFGURB-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl |
Isomeric SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
Canonical SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
Synonyms |
1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)- |
Origin of Product |
United States |
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